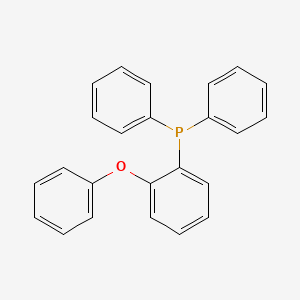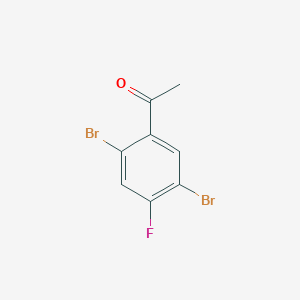
2',5'-Dibromo-4'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dibromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of acetophenone, where the hydrogen atoms at the 2’ and 5’ positions are replaced by bromine atoms, and the hydrogen atom at the 4’ position is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dibromo-4’-fluoroacetophenone can be synthesized through the bromination of 4’-fluoroacetophenone. The process involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2’ and 5’ positions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dibromo-4’-fluoroacetophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2’,5’-dibromo-4’-fluorophenylethanol.
Oxidation: Formation of 2’,5’-dibromo-4’-fluorobenzoic acid.
Scientific Research Applications
2’,5’-Dibromo-4’-fluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions. It can be used to modify proteins and peptides for biochemical studies.
Medicine: As an intermediate in the synthesis of potential therapeutic agents. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: As a precursor for the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2’,5’-Dibromo-4’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
2’,5’-Dibromo-4’-fluoroacetophenone can be compared with other similar compounds, such as:
2,3’-Dibromo-4’-fluoroacetophenone: Similar structure but with bromine atoms at the 2 and 3’ positions.
2,4’-Dibromoacetophenone: Lacks the fluorine atom at the 4’ position.
2-Bromo-4’-fluoroacetophenone: Contains only one bromine atom at the 2 position.
Uniqueness
The presence of both bromine and fluorine atoms in 2’,5’-Dibromo-4’-fluoroacetophenone imparts unique chemical properties, such as increased reactivity and selectivity in chemical reactions. The combination of these halogens can also enhance the compound’s biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
1-(2,5-dibromo-4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEOSPCTAOBHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
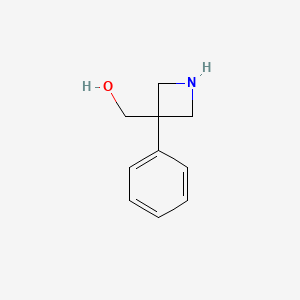
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)
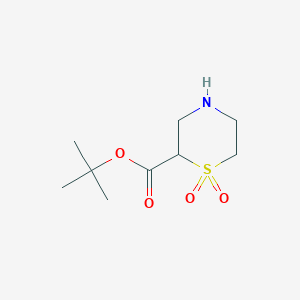
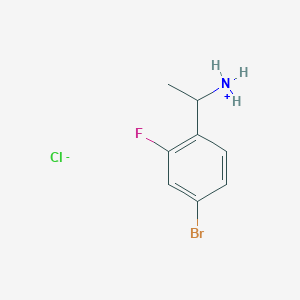
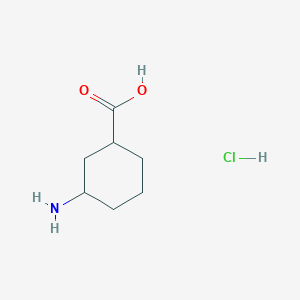
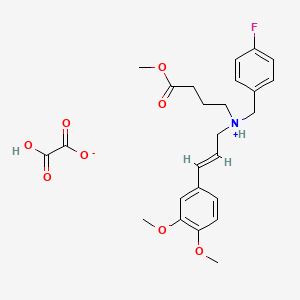
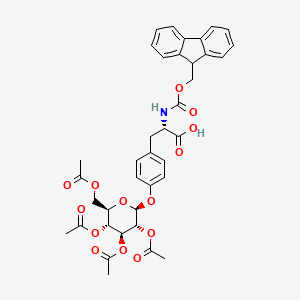
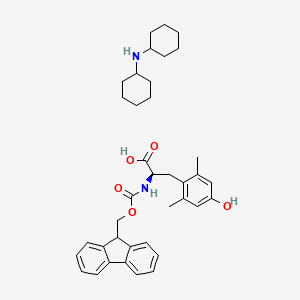
![Methyl 6-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethoxyphenanthrene-9-carboxylate](/img/structure/B8024045.png)
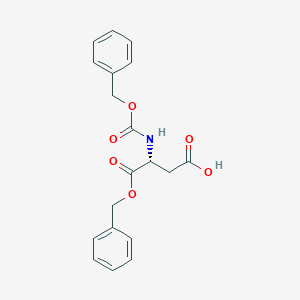
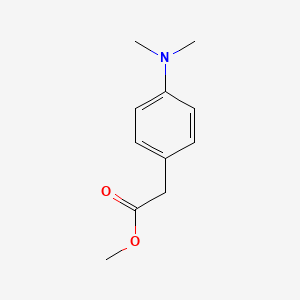
![17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B8024058.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8024061.png)
